N-Chloroglycine

Beschreibung

N-Chloroglycine (Cl-Gly-OH) is a reactive chemical species that has captured the attention of researchers for over a century. nih.gov Its significance stems from its formation in both environmental and biological systems, often as a result of chlorination processes. nih.govnih.gov The inherent reactivity of the N-Cl bond makes this compound a subject of fundamental chemical interest and a key intermediate in various chemical transformations.

The exploration of active chlorine compounds, those possessing an O-Cl or N-Cl functional group, gained momentum in the early 20th century. One of the earliest documented investigations involving a derivative of this compound dates back to 1930, with a study on the bactericidal properties of its dichlorinated form against Bacillus anthracis spores. oup.com This early work, while not focused on the monosubstituted compound itself, marked the entry of chlorinated amino acids into the scientific record as potent antimicrobial agents.

Further research into the chemical behavior of N-chloroamino acids continued, though detailed mechanistic studies on this compound itself would emerge later. These foundational studies recognized the importance of this class of compounds, even as the complexities of their decomposition reactions remained a subject of some controversy. longdom.org Early investigations into chemo-mechanical caries removal also utilized this compound (GK-101) to alter the structure of degenerated collagen in carious dentin. jst.go.jp

The academic inquiry into this compound is multifaceted, with significant research efforts in environmental science, analytical chemistry, and biochemistry. A primary driver of this research is the formation of this compound as a disinfection by-product (DBP) during the chlorination of drinking water. nih.gov The presence of glycine (B1666218), a common amino acid, in natural waters leads to its reaction with chlorine to form this compound. d-nb.info

The scientific community has dedicated considerable effort to understanding the formation, stability, and reactivity of this compound to assess its potential implications. nih.gov Its stability, with a reported half-life of 9000 minutes at 22°C, makes it a persistent DBP of interest. odu.edu Research has also explored its formation in vivo, specifically in stomach fluid following the ingestion of chlorinated water, where it can be formed from the reaction of hypochlorite (B82951) with amino acids present in the gastric environment. nih.govepa.gov

Quantum chemical computations have been employed to systematically investigate the degradation mechanisms of this compound and other N-chloro-α-amino acids. nih.gov These studies have revealed competitive degradation pathways, including concerted Grob fragmentation and β-elimination, which are influenced by reaction conditions such as pH. nih.gov

Furthermore, the predictable formation of this compound has been harnessed in the development of analytical methods. For instance, a method for measuring free available chlorine (FAC) in water involves scavenging FAC with glycine to form this compound, which is then quantified using ion chromatography. d-nb.infodntb.gov.ua This application underscores the utility of understanding this compound's chemistry for practical analytical purposes.

Recent studies have continued to refine the understanding of this compound's decomposition kinetics. longdom.orgacs.org Detailed mechanistic work has clarified previous controversies, identifying N-formylglycine as a major decomposition product formed via an N-oxalylglycine intermediate, rather than formaldehyde (B43269) as earlier proposed. longdom.orgacs.org These investigations often employ a combination of spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy to follow the reaction progress and identify intermediates and final products. longdom.orgacs.org

Detailed Research Findings

The decomposition of this compound in alkaline aqueous solutions has been shown to follow complex kinetics, involving multiple consecutive first-order processes. acs.org The initial step is dependent on the hydroxide (B78521) ion concentration and involves the formation of a carbanion intermediate. acs.org The subsequent decomposition of intermediates like N-oxalylglycine is a first-order process. acs.org

| Kinetic Parameter | Value | Conditions | Reference |

| kobs1 (First reaction) | (6.4 ± 0.1) × 10⁻² M⁻¹s⁻¹ | I = 1.0 M (NaClO₄), T = 25.0 °C | acs.org |

| kobs2 (Second process) | (1.2 ± 0.1) × 10⁻³ s⁻¹ | - | acs.org |

| Half-life | 9000 min | 22°C | odu.edu |

The stability of this compound is a key area of investigation, particularly in the context of water treatment. Its persistence relative to other organic chloramines makes it a significant compound to monitor. nih.gov

| Compound | Half-life (min) | Reference |

| This compound | 15 to 5775 (range observed) | rsc.org |

Analytical methods utilizing this compound formation have demonstrated high sensitivity and robustness. The ion chromatography-based methods show low limits of quantification (LOQ) for the determination of free available chlorine. dntb.gov.uaresearchgate.netresearchgate.net

| Analytical Method | Limit of Quantification (LOQ) | Reference |

| IC-CD | 24 μg L⁻¹ Cl₂ | dntb.gov.uaresearchgate.netresearchgate.net |

| IC-PCR-UV | 13 μg L⁻¹ Cl₂ | dntb.gov.uaresearchgate.netresearchgate.net |

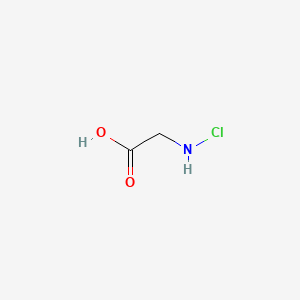

Structure

3D Structure

Eigenschaften

CAS-Nummer |

35065-59-9 |

|---|---|

Molekularformel |

C2H4ClNO2 |

Molekulargewicht |

109.51 g/mol |

IUPAC-Name |

2-(chloroamino)acetic acid |

InChI |

InChI=1S/C2H4ClNO2/c3-4-1-2(5)6/h4H,1H2,(H,5,6) |

InChI-Schlüssel |

YKCPTPSKQFNDHL-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)O)NCl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Formation Pathways of N Chloroglycine

Direct Halogenation Processes of Glycine (B1666218)

The primary method for synthesizing N-Chloroglycine is through the direct halogenation of its precursor, glycine. This process typically involves the reaction of glycine with a chlorinating agent, most commonly free chlorine in the form of hypochlorous acid (HOCl) or its salt, sodium hypochlorite (B82951) (NaOCl). acs.orgacs.org The reaction is an electrophilic attack by the chlorine agent on the nitrogen atom of the glycine molecule. acs.org

Under laboratory conditions, this compound can be produced by mixing an aqueous solution of glycine with a solution of NaOCl. acs.org To control the extent of chlorination and favor the formation of the monochlorinated derivative over dichlorinated species, the ratio of the reactants is crucial. For instance, using a low free available chlorine (FAC) to glycine ratio (e.g., 0.1) helps to avoid the formation of N,N-dichloroglycine. researchgate.net The reaction is generally rapid, with N-monochloroglycine forming almost immediately upon mixing the reactants under neutral conditions. nih.govresearchgate.net

Mechanisms of this compound Formation

The formation of this compound is governed by specific reaction mechanisms and is highly sensitive to environmental conditions such as pH.

The chlorination of glycine has been studied using various kinetic methods, including stopped-flow spectrophotometry. nih.govresearchgate.net The reaction between glycine and free chlorine is rapid. acs.org Studies have shown that the main reaction pathway involves the deprotonated form of the amino acid reacting with hypochlorous acid. acs.org The second-order rate constants for this reaction are typically in the range of 10⁷–10⁸ M⁻¹s⁻¹. acs.org

When glycine is in excess, it is quickly chlorinated to form N-monochloroglycine (NHClCH₂COOH). acs.org This monochlorinated species is relatively stable around neutral pH, with a reported half-life of over 45 hours. acs.org However, in the presence of excess hypochlorous acid, this compound can be further converted into N,N-dichloroglycine. nih.govresearchgate.net This subsequent reaction is also a fast process. nih.govresearchgate.net The decomposition kinetics of this compound itself have also been investigated, particularly under alkaline conditions, where it undergoes further reactions. acs.orgnih.gov

Table 1: Kinetic Data for this compound Decomposition

| Parameter | Value | Conditions |

|---|---|---|

| kobs1 (First-order rate constant) | (6.4 ± 0.1) × 10⁻² M⁻¹s⁻¹ | [OH⁻] = 0.01–0.10 M, I = 1.0 M (NaClO₄), T = 25.0 °C |

| kobs2 (Decomposition of N-oxalylglycine intermediate) | (1.2 ± 0.1) × 10⁻³ s⁻¹ | [OH⁻] = 0.01–0.10 M, I = 1.0 M (NaClO₄), T = 25.0 °C |

This table presents the observed rate constants for the two consecutive first-order processes identified during the decomposition of this compound in a very alkaline solution. acs.orgnih.gov

The formation of this compound is significantly influenced by the pH of the solution. The pH determines the speciation of both glycine (pKa values of 2.35 and 9.78) and hypochlorous acid (pKa of 7.4). researchgate.net The calculated pH profile for the rate of this compound formation shows a maximum at approximately pH 8.5. acs.org

The pH also dictates the stability and subsequent reaction pathways of the chlorinated products. For example, the conversion of glycine-nitrogen to cyanogen (B1215507) chloride (CNCl), a disinfection byproduct that can form from the decay of N,N-dichloroglycine, is highly pH-dependent. acs.org At a pH greater than 6, glycine-nitrogen is almost entirely converted to CNCl. acs.org However, this conversion decreases at lower pH levels due to the competing formation of N-chloromethylimine. acs.org Under very alkaline conditions ([OH⁻] = 0.01–0.10 M), the decomposition of this compound is initiated by the formation of a carbanion in an equilibrium step, followed by the loss of a chloride ion. acs.orgnih.gov

Precursor Reactivity and Selectivity in this compound Synthesis

When free chlorine is present in excess, the reaction can proceed past the formation of N-monochloroglycine to yield N,N-dichloroglycine. acs.orgresearchgate.net The selectivity for monochlorination versus dichlorination is therefore highly dependent on the molar ratio of chlorine to glycine. researchgate.net

Formation in Complex Chemical Matrices

This compound is not only synthesized in controlled laboratory settings but is also formed in complex chemical environments, most notably in chlorinated water systems.

This compound is a known disinfection byproduct (DBP) that forms in drinking water and swimming pools when chlorine is used as a disinfectant. acs.orgnih.gov The precursors for its formation are abundant in these systems. Glycine, a common amino acid, is introduced into swimming pools through human sources such as sweat and urine. nih.govscitechdaily.com

When chlorine is added to disinfect the water, it reacts with these nitrogen-containing organic compounds, including glycine, to form a variety of DBPs. nih.govnih.gov Organic chloramines, such as this compound, are readily formed under these conditions. nih.gov The continuous input of precursors from swimmers combined with ongoing chlorination can lead to the accumulation of these compounds in pool water. nih.govminnwater.com The presence of this compound and other DBPs is a significant aspect of water quality management in recreational water facilities and public water supplies. acs.orgtamu.edu The complex mixture of DBPs found in swimming pools can include trihalomethanes (THMs), haloacetic acids (HAAs), and nitrogen-containing DBPs like this compound and its subsequent degradation products. nih.govnih.gov

Formation in Biological Environments

The synthesis of this compound within biological systems is an intricate process fundamentally linked to the innate immune response, particularly during inflammation. It is not a product of standard metabolic pathways but rather results from the reactive chemistry initiated by activated phagocytic cells, such as neutrophils. The formation is a consequence of the enzymatic production of potent oxidizing agents used by these immune cells to combat pathogens. acs.orgnih.govnih.gov

Activated neutrophils play a central role in this process. nih.govyale.edu During an event known as an "oxidative burst," these cells release the heme enzyme myeloperoxidase (MPO). nih.govresearchgate.netnih.gov This enzyme is a critical component of the host defense mechanism. Myeloperoxidase catalyzes the reaction between hydrogen peroxide (H₂O₂), which is also generated during the oxidative burst, and chloride ions (Cl⁻) present in the cellular environment. nih.govnih.gov The product of this reaction is hypochlorous acid (HOCl), a powerful oxidizing and chlorinating agent. nih.govnih.govwho.int

Hypochlorous acid is highly reactive and can interact with a wide array of biological molecules. acs.orgnih.gov One of its primary targets is the amine groups of amino acids and proteins. researchgate.net Glycine, being a prevalent amino acid in biological fluids, reacts with hypochlorous acid. In this reaction, the chlorine atom from HOCl substitutes one of the hydrogen atoms on the amino group of glycine, resulting in the formation of this compound (Gly-C). nih.govresearchgate.net

The formation of this compound is in competition with the formation of other N-chloramines, as HOCl will react with other available amino acids and amine-containing compounds. epa.gov For instance, taurine, which is found in high concentrations in neutrophils, readily reacts with HOCl to form N-chlorotaurine (Tau-C), one of the most abundant chloramines generated by these cells. researchgate.netnih.govinvivochem.com Studies have investigated the relative reactivity of HOCl with different amino acids, indicating that the levels of specific N-chloramine formation can vary. acs.orgnih.govresearchgate.net Furthermore, transchlorination reactions can occur, where a chlorine atom is transferred from one N-chloramine to another amine, suggesting a dynamic equilibrium between species like this compound and other chloramines in the biological milieu. epa.gov

The rate at which these reactions occur is a critical factor in determining the predominant species formed. The reaction kinetics of hypochlorous acid with key biological amines have been studied, as detailed in the table below.

| Amine | Second-Order Rate Constant (k) with HOCl (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Glycine | 0.65 - 1.5 x 10⁵ | researchgate.net |

| Taurine | 4.8 ± 0.1 x 10⁵ | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of N Chloroglycine

Decomposition Kinetics and Pathways of N-Chloroglycine

The decomposition of this compound is a complex, multi-step process involving reactive intermediates. researchgate.netresearchgate.net Studies have shown that the decomposition kinetics are more intricate than previously suggested, featuring at least two distinct first-order processes. longdom.org

pH-Dependent Decomposition Rates

The rate of this compound decomposition is notably influenced by pH. While some studies have reported pH-independent decomposition, others describe a clear pH dependency, particularly in alkaline solutions. researchgate.net In alkaline conditions ([OH⁻] = 0.01 - 0.10 M), the first of two consecutive first-order reactions is linearly dependent on the hydroxide (B78521) ion concentration. researchgate.netacs.org This is attributed to the formation of a carbanion from this compound in an equilibrium step, followed by the loss of a chloride ion. researchgate.netacs.org The observed rate constant for this first process (kobs1) is (6.4 ± 0.1) × 10⁻² M⁻¹s⁻¹ at 25.0 °C. researchgate.netacs.org

Conversely, at a lower pH of 4, this compound exhibits lower stability, which is attributed to acid-catalyzed disproportionation. researchgate.netd-nb.infonih.gov Between pH 5 and 9, the decomposition of N-chloro-α-amino acid anions is first-order and independent of acidity. researchgate.net

Concerted Grob Fragmentation (CGF) Pathways

Quantum chemical computations have revealed that N-chloro-α-amino acid anions, including this compound, undergo two competitive degradation pathways: concerted Grob fragmentation (CGF) and β-elimination (β-E). acs.orgnih.govx-mol.cominoteexpress.com The CGF pathway is generally predominant under neutral conditions. acs.orgnih.govx-mol.cominoteexpress.com This pathway ultimately leads to the formation of amines and carbonyls. acs.orgnih.govx-mol.com Computational studies indicate that all substituted N-chloro-α-amino acids are kinetically more favorable for degradation via the CGF pathway than N-monochloro-glycine. acs.orgnih.gov

Beta-Elimination (β-E) Pathways

The β-elimination (β-E) pathway is the second major degradation route for N-chloro-α-amino acid anions. acs.orgnih.govx-mol.cominoteexpress.comresearchgate.net This pathway is favored under base-promoted conditions. acs.orgnih.govx-mol.cominoteexpress.com The primary products of the β-E pathway are α-keto acid anions or nitriles. acs.orgnih.govx-mol.cominoteexpress.com

Multi-step Decomposition Processes and Rate-Determining Steps

The decomposition of this compound is recognized as a multi-step process with two consecutive rate-determining steps. researchgate.net Spectrophotometric and NMR experiments have confirmed the complexity of the reaction, which involves various reactive intermediates. longdom.org

Under very alkaline conditions, the decomposition follows two consecutive first-order processes. researchgate.netacs.org The first step is the hydroxide-dependent formation of a carbanion intermediate, which then loses a chloride ion. researchgate.netacs.org The second, slower process is the first-order decomposition of an intermediate, N-oxalylglycine, with an observed rate constant (kobs2) of (1.2 ± 0.1) × 10⁻³ s⁻¹. researchgate.netacs.org This multi-step mechanism ultimately leads to the formation of N-formylglycine. researchgate.net

Identification and Characterization of this compound Intermediates

Systematic 1H and 13C NMR measurements have been crucial in identifying and monitoring the concentrations of reactants, intermediates, and products in the decomposition of this compound. longdom.orgresearchgate.net These studies have confirmed that the decomposition proceeds through various reactive intermediates. longdom.org

N-Oxalylglycine as a Reactive Intermediate

One of the key intermediates identified in the decomposition of this compound is N-oxalylglycine. longdom.orgresearchgate.net Its formation is a critical part of the multi-step decomposition process. researchgate.net The second observed kinetic process in the decomposition is the first-order decay of N-oxalylglycine. researchgate.netacs.org This intermediate is formed en route to the final product, N-formylglycine, through the involvement of the glyoxylate (B1226380) ion. researchgate.net

Interactive Data Tables

Decomposition Rate Constants of this compound

| Parameter | Condition | Value |

| kobs1 | [OH⁻] = 0.01 - 0.10 M, T = 25.0 °C | (6.4 ± 0.1) × 10⁻² M⁻¹s⁻¹ |

| kobs2 | First-order decomposition | (1.2 ± 0.1) × 10⁻³ s⁻¹ |

Carbanion Intermediates

Under alkaline conditions, the decomposition of this compound is initiated by the formation of a carbanion intermediate. researchgate.netacs.orgnih.gov This process involves an equilibrium step where a hydroxide ion abstracts a proton from the α-carbon of this compound. researchgate.netnih.gov This initial reaction is linearly dependent on the hydroxide ion concentration. acs.orgnih.gov

The formation of the carbanion is a key step that facilitates the subsequent loss of a chloride ion, driving the degradation process forward. researchgate.netacs.orgnih.gov This mechanism is described as an (AxhDHDN) mechanism, indicating a process with a carbanion intermediate and a reactant-like transition state. researchgate.netresearchgate.net Kinetic studies under alkaline conditions ([OH⁻] = 0.01 - 0.10 M) determined the observed rate constant for this initial phase to be kobs1 = KOHk1 = (6.4 ± 0.1) × 10⁻² M⁻¹s⁻¹. researchgate.netacs.orgnih.gov In some cases, the decomposition of this compound is believed to proceed exclusively through this carbanion pathway, ultimately yielding formamide (B127407) and cyanate (B1221674) ion. unideb.hu

Glyoxylate Ion Formation

Following the initial steps, the decomposition of this compound proceeds through the formation of a glyoxylate ion. researchgate.netacs.orgnih.govacs.org This intermediate is a crucial component of the reaction pathway leading to the final products. acs.orgnih.gov The formation of the glyoxylate ion has been confirmed through systematic 1H and 13C NMR measurements, which allow for the identification and tracking of reactants, intermediates, and products throughout the decomposition process. researchgate.netacs.orgnih.gov The presence of the glyoxylate ion helps to resolve controversies found in earlier literature regarding the decomposition mechanism. researchgate.netacs.orgresearchgate.net

Imines and Hemiaminals as Reactive Intermediates

The degradation of N-chloro-α-amino acids, including this compound, involves the formation of imines and hemiaminals as reactive intermediates. researchgate.netresearchgate.net These species are implicated in subsequent decarboxylation, dechlorination, hydration, and hydrolytic steps. researchgate.net For instance, the hydrolysis of imino-acetate, an intermediate derived from this compound, can proceed through competing pathways. researchgate.net One of these pathways involves decarboxylation to form formaldimine, which is then hydrolyzed to formaldehyde (B43269). researchgate.net The formation of these transient intermediates is a common feature in the decomposition mechanisms of various N-chloro-α-amino acids. researchgate.netresearchgate.net

Characterization of this compound End Products

Spectrophotometric and NMR experiments have been instrumental in identifying the intermediates and final products of this compound decomposition. longdom.org These studies have revealed a more complex reaction profile than previously understood. longdom.org

N-Formylglycine as a Major Product

Contrary to earlier suggestions that formaldehyde was the main decomposition product, recent research has confirmed that N-formylglycine is the major final product of this compound decomposition under alkaline conditions. researchgate.netlongdom.orgacs.orgnih.govacs.org This product is formed via an N-oxalylglycine intermediate. researchgate.netlongdom.orgacs.org The decomposition of N-oxalylglycine is a first-order process with a rate constant of kobs2 = (1.2 ± 0.1) × 10⁻³ s⁻¹. researchgate.netacs.orgnih.gov N-formylglycine is stable for a significant period before it undergoes further hydrolysis. researchgate.netacs.orgnih.gov

Hydrolysis Pathways of N-Formylglycine

While N-formylglycine is a relatively stable end product, it eventually hydrolyzes into formate (B1220265) and glycinate (B8599266) ions. researchgate.netacs.orgnih.govacs.org In biological contexts, formylglycine (fGly) is known for its role in the active sites of sulfatase enzymes, where it is essential for their catalytic activity. nih.govescholarship.orgacs.org In these enzymes, the formylglycine residue is hydrated to a geminal diol. nih.govescholarship.orgacs.org The hydrolysis of sulfate (B86663) esters catalyzed by these enzymes can proceed through different pathways, including an SN2-like mechanism or a more probable E2 elimination pathway. nih.govescholarship.orgacs.org

Substituent Effects on N-Chloro-α-Amino Acid Degradation Mechanisms

The degradation mechanisms of N-chloro-α-amino acids are significantly influenced by substituents on the amino acid structure. acs.orgnih.govacs.org Quantum chemical computations have shown that N-chloro-α-amino acid anions undergo two primary competitive degradation pathways: a concerted Grob fragmentation (CGF) and a β-elimination (β-E) reaction. acs.orgnih.govacs.org

The CGF pathway typically predominates under neutral conditions, leading to the formation of amines and carbonyls. acs.orgnih.gov In contrast, the β-elimination pathway is favored under base-promoted conditions and primarily yields α-keto acid anions or nitriles. acs.orgnih.gov

Research indicates that all substituted N-chloro-α-amino acids are kinetically more favorable for degradation via the CGF pathway compared to this compound. acs.orgnih.govacs.org The nature and position of the substituents play a critical role:

Electron-donating groups (EDG) : Conjugated EDGs on the N-terminal facilitate both CGF and β-E reactions. acs.orgnih.govacs.org

Substituents on the α-carbon : Conjugated EDGs on the α-carbon favor the CGF pathway, while electron-withdrawing groups (EWG) on the α-carbon are favorable for the β-E reaction. acs.orgnih.govacs.org

The presence of an N-methyl group, for example, leads to a much faster decomposition compared to non-substituted compounds, which is attributed to a combination of positive inductive effects and steric effects of the substituents. researchgate.net

Electron-Donating Group (EDG) Influences

The introduction of electron-donating groups (EDGs) significantly alters the chemical reactivity and degradation mechanism of N-chloroamino acids compared to the unsubstituted this compound. Quantum chemical computations have shown that conjugated EDGs substituted on the nitrogen atom (N-terminal) facilitate both the concerted Grob fragmentation (CGF) and the β-elimination (β-E) reaction pathways. nih.govacs.org This enhanced reactivity is attributed to the increased electron density on the nitrogen atom, which promotes the fragmentation and elimination processes.

For instance, the presence of an N-methyl group, an EDG, results in a combined positive inductive effect alongside the alkyl side chain. nih.gov This leads to a much faster decomposition of N-methyl-N-chloro amino acids compared to their non-substituted counterparts like this compound. nih.gov This effect destabilizes the N-Cl bond and lowers the energy barrier for the degradation pathways. Computational studies consistently show that all substituted N-chloro-α-amino acids, regardless of the substituent's nature or position, are kinetically more favorable for degradation via the CGF pathway than this compound itself. nih.govacs.orgx-mol.com

Table 1: Influence of Electron-Donating Groups on N-Chloroamino Acid Degradation Pathways

| Substituent Position | Group Example | Influence on CGF Pathway | Influence on β-E Pathway | Reference |

| N-Terminal | Conjugated EDG | Facilitates | Facilitates | nih.govacs.org |

| N-Terminal | N-methyl group | Accelerates Decomposition | N/A | nih.gov |

| α-Carbon | Conjugated EDG | Favorable | N/A | researchgate.netnih.gov |

Electron-Withdrawing Group (EWG) Influences

Electron-withdrawing groups (EWGs) also exert a significant influence on the reactivity of this compound, primarily by affecting the acidity of the α-carbon proton and the stability of potential intermediates. When an EWG is located on the α-carbon, it favors the β-elimination (β-E) reaction pathway. nih.govacs.org The EWG stabilizes the carbanion intermediate formed during the β-elimination process, thereby lowering the activation energy for this specific pathway. researchgate.net

The presence of two electron-withdrawing groups, such as a carboxylate and a heterocyclic group, is hypothesized to promote the electrophilic attack on the α-carbon. researchgate.net Furthermore, the inductive effect of the carboxylic group in α-amino acids is a key factor in their inherent instability compared to β-amino acids. pathogenics.com This effect makes the elimination of HCl from the α-position more favorable. pathogenics.com In studies of α-haloglycine esters with an electron-withdrawing carbamoyl (B1232498) protecting group on the nitrogen, a hyperconjugative effect (n(N)→σ*(C–Br)) was observed, which enhances the reactivity by developing a partial negative charge on the halogen, making it a better leaving group. nih.gov

Table 2: Influence of Electron-Withdrawing Groups on N-Chloroamino Acid Degradation Pathways

| Substituent Position | Group Example | Influence on CGF Pathway | Influence on β-E Pathway | Reference |

| α-Carbon | Conjugated EWG | N/A | Favorable | nih.govacs.org |

| α-Carbon | Carboxylic Acid | N/A | Favors HCl elimination | pathogenics.com |

| N-Terminal | Carbamoyl | Enhances reactivity | N/A | nih.gov |

Alpha-Carbon Substitution Effects

Substitution on the α-carbon atom plays a critical role in determining the decomposition mechanism and stability of N-chloroamino acids. The presence of alkyl substituents on the α-carbon significantly alters the decomposition mechanism compared to this compound, which lacks such a substituent. researchgate.netresearchgate.net For example, the decomposition of N-chloro derivatives of branched-chain amino acids like leucine, isoleucine, and valine proceeds through both a spontaneous and a hydroxide-assisted pathway, leading to the formation of aldehydes as primary products. researchgate.net

In contrast, N-chlorosarcosine, which also lacks an alkyl substituent on the α-carbon (it has a methyl group on the nitrogen instead), exhibits unique behavior. It decomposes via competing pathways, one of which is dependent on hydroxide concentration, yielding different final products. nih.govresearchgate.net This distinct reactivity is attributed specifically to the absence of an α-carbon alkyl substituent. nih.govresearchgate.net Generally, any substitution on the α-carbon, regardless of the group's electronic nature, makes the degradation of the N-chloroamino acid kinetically more favorable via the concerted Grob fragmentation (CGF) pathway when compared to this compound. nih.govacs.org

Table 3: Effect of α-Carbon Substitution on Decomposition

| Compound | α-Carbon Substituent | Key Mechanistic Feature | Reference |

| This compound | Hydrogen | Base pathway leads to N-formylglycine via glyoxylate. | researchgate.netacs.org |

| N-Chloroalanine | Methyl | Alkyl group alters mechanism; produces acetaldehyde. | researchgate.netresearchgate.net |

| N-Chlorosarcosine | Hydrogen | Lack of alkyl group leads to competing decomposition paths. | nih.govresearchgate.net |

| Substituted N-chloro-α-amino acids | Alkyl or other groups | Kinetically more favorable degradation via CGF pathway. | nih.govacs.org |

Advanced Spectroscopic and Computational Investigations of N Chloroglycine

Spectrophotometric Studies of N-Chloroglycine Reactions

Spectrophotometry is a key technique for investigating the kinetics and mechanisms of this compound reactions, particularly its decomposition. Studies conducted under alkaline conditions ([OH⁻] = 0.01–0.10 M) have utilized UV-Vis spectrophotometry to monitor the change in absorbance over time, providing insights into the reaction pathways. rsc.orgspectrabase.com

Detailed research findings indicate that the decomposition of this compound is not a simple, single-step process. Instead, the observed absorbance changes in the 220–350 nm wavelength range are consistent with two consecutive first-order processes. rsc.orgspectrabase.compdx.edu The initial reaction is linearly dependent on the hydroxide (B78521) ion concentration and involves the formation of a carbanion intermediate, which then loses a chloride ion. rsc.orgspectrabase.com The second, slower process is attributed to the decomposition of an intermediate species, identified as N-oxalylglycine. rsc.orgspectrabase.com Ultimately, the reaction yields N-formylglycine as a stable final product, which eventually hydrolyzes to formate (B1220265) and glycinate (B8599266) ions. rsc.orgspectrabase.com

The decomposition rate of this compound has also been measured at a specific wavelength of 254 nm, confirming its instability, which is influenced by pH. chemicalbook.com

Interactive Data Table: Kinetic Data for this compound Decomposition

| Process | Rate Constant | Conditions |

| First reaction (kobs1) | (6.4 ± 0.1) × 10⁻² M⁻¹ s⁻¹ | I = 1.0 M (NaClO₄), T = 25.0 °C |

| Second reaction (kobs2) | (1.2 ± 0.1) × 10⁻³ s⁻¹ | I = 1.0 M (NaClO₄), T = 25.0 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed mechanistic study of this compound reactions, allowing for the identification and tracking of reactants, intermediates, and products over time. rsc.orgspectrabase.com

Systematic ¹H and ¹³C NMR measurements have been crucial in confirming the multi-step decomposition mechanism of this compound in alkaline solutions. rsc.orgspectrabase.com These studies have definitively shown that the decomposition proceeds through the formation of a glyoxylate (B1226380) ion intermediate, leading to N-formylglycine as the main product, rather than formaldehyde (B43269) as previously suggested. pdx.edu Time-resolved ¹H NMR has also been employed as a kinetic method to study the chlorination reactions of glycine (B1666218). spectrabase.com

¹H NMR spectroscopy is used to monitor the concentration changes of this compound and other proton-containing species throughout its decomposition. By analyzing the chemical shifts and signal intensities, researchers can follow the disappearance of the reactant and the appearance of intermediates and final products. This technique was instrumental in identifying the formation of N-formylglycine in decomposition studies. rsc.orgspectrabase.com

Complementing ¹H NMR, ¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecules involved in the reaction. It has been used to identify key intermediates and the final products in the decomposition of this compound, confirming the proposed mechanistic pathway that includes the formation of N-oxalylglycine and glyoxylate ion on the path to N-formylglycine. rsc.orgspectrabase.com

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is a fundamental analytical technique for determining the precise mass of molecules, which is essential for the identification and characterization of compounds like this compound. It provides information on the elemental composition and structure of molecules.

The primary application of MS in the direct analysis of this compound is the determination of its molecular weight. This data serves as a key verification point for the compound's identity. While detailed fragmentation studies for this compound are not widely published, the technique is crucial for identifying reaction products in mechanistic studies, often in conjunction with separation techniques like liquid chromatography (LC-MS).

Interactive Data Table: Mass Spectrometric Data for this compound

| Property | Value |

| Molecular Formula | C₂H₄ClNO₂ |

| Average Mass | 109.509 Da |

| Monoisotopic Mass | 108.993056 Da |

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) in this compound Research

Chromatographic techniques are vital for separating this compound from complex mixtures, allowing for its accurate quantification and identification. Both High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) have been applied in research involving this compound and its parent compounds.

Ion chromatography, in particular, has been developed into a robust method for the indirect measurement of free available chlorine (FAC) through the quantitative formation of this compound. rsc.org In this method, glycine is used as a selective scavenger that reacts rapidly with FAC to produce this compound. rsc.org As the anionic species of this compound is predominant at a pH above 4, it is well-suited for separation and detection by IC. rsc.org

This IC-based method allows for the simultaneous determination of this compound and other common anions found in water. rsc.org For enhanced sensitivity, the IC system can be coupled with a post-column reaction where this compound oxidizes iodide to triiodide, which is then detected by UV absorption at 352 nm (IC-PCR-UV). rsc.orgspectrabase.com This approach provides lower limits of quantification compared to standard colorimetric methods like the DPD method. rsc.orgspectrabase.com

Interactive Data Table: Limits of Quantification (LOQ) for this compound by IC

| Detection Method | LOQ (as Cl₂) |

| IC with Conductivity Detection (IC-CD) | 24 µg L⁻¹ |

| IC with Post-Column Reaction and UV Detection (IC-PCR-UV) | 13 µg L⁻¹ |

While specific HPLC methods dedicated solely to this compound are not extensively detailed, HPLC is a standard technique for the analysis of amino acids and their derivatives. Methods using reversed-phase columns with ion-pairing reagents are common for separating closely related amino acids like glycine. nih.gov Such techniques are applicable for monitoring the reactants and products in studies of this compound chemistry, providing separation and enabling quantification, often with UV detection.

Ion Chromatography with Conductivity Detection (IC-CD)

Ion Chromatography with Conductivity Detection (IC-CD) is an effective method for the analysis of this compound. This technique is particularly useful in monitoring drinking water, where this compound can be intentionally formed to measure free available chlorine (FAC). In this application, glycine is used as a selective scavenger for FAC, converting it into the more stable this compound, which can then be quantified. nih.govnih.gov

The principle of IC-CD involves the separation of ions based on their interaction with a stationary phase resin, followed by the detection of the eluted ions by measuring the solution's conductivity. chromatographyonline.comdiduco.com For this compound analysis, a specific set of chromatographic conditions is employed to achieve separation and detection. The method's performance has been quantified and compared to other standard techniques, demonstrating its robustness and suitability for routine monitoring. nih.govnih.gov A key advantage of using IC for this compound is the potential for simultaneous analysis of other common anions found in water samples. nih.gov

Research has established specific operational parameters for this analysis, leading to reliable quantification. The limit of quantification (LOQ) for this compound using IC-CD has been reported to be 24 μg L⁻¹ Cl₂. nih.govnih.gov This sensitivity, combined with high recovery rates (around 102% in drinking water matrix), confirms the method's accuracy. nih.govnih.gov

Table 1: Operational Parameters for this compound Analysis by IC-CD

| Parameter | Value | Source |

|---|---|---|

| Eluent | 1.6 mmol L⁻¹ Sodium Carbonate | nih.gov |

| Flow Rate | 0.8 mL min⁻¹ | nih.gov |

| Injection Volume | 300 μL | nih.gov |

| Limit of Quantification (LOQ) | 24 μg L⁻¹ Cl₂ | nih.govnih.gov |

Ion Chromatography with Post-Column Reaction and UV Detection (IC-PCR-UV)

To enhance the sensitivity of this compound detection, Ion Chromatography can be coupled with a post-column reaction and UV detection (IC-PCR-UV). nih.govnih.gov This method significantly improves upon the detection limits of IC-CD by introducing a chemical reaction after the chromatographic separation, which generates a product with strong UV absorbance. nih.gov

In this technique, after this compound is separated from other sample components on the IC column, it enters a reaction coil where it is mixed with an iodide solution. This compound oxidizes the iodide to form triiodide (I₃⁻), a species that exhibits strong UV absorption. nih.gov The reaction is as follows:

This compound + 3I⁻ + H₂O → glycine + 2OH⁻ + Cl⁻ + I₃⁻ nih.gov

The resulting triiodide is then measured by a UV detector at a wavelength of 352 nm, where it has a high molar absorptivity. nih.gov This post-column derivatization allows for a much lower limit of quantification (LOQ) compared to conductivity detection, reported at 13 μg L⁻¹ Cl₂. nih.govnih.gov The IC-PCR-UV method has shown excellent performance, with recoveries around 105% in drinking water samples and enhanced repeatability and reproducibility. nih.gov

Table 2: Parameters for this compound Analysis by IC-PCR-UV

| Parameter | Description/Value | Source |

|---|---|---|

| Detection Principle | Post-column iodometric reaction with UV detection | nih.gov |

| Reactant | Iodide (I⁻) | nih.gov |

| Product Detected | Triiodide (I₃⁻) | nih.gov |

| Detection Wavelength | 352 nm | nih.gov |

| Limit of Quantification (LOQ) | 13 μg L⁻¹ Cl₂ | nih.govnih.gov |

Quantum Chemical Computations for Degradation Mechanisms

Quantum chemical computations have become an indispensable tool for investigating the degradation mechanisms of N-chloro-α-amino acids, including this compound. researchgate.net These computational methods, such as Density Functional Theory (DFT), allow for the systematic study of reaction pathways at a molecular level. nih.gov By modeling the electronic structure and energies of reactants, intermediates, transition states, and products, researchers can gain detailed insights into the kinetics and thermodynamics of decomposition processes. researchgate.netmdpi.com These theoretical investigations are crucial for understanding the fate of this compound in various environments, from water treatment systems to biological milieus, and for predicting the formation of potentially toxic degradation products. researchgate.net

Theoretical Models for Reaction Pathways

Theoretical studies have revealed that this compound and similar N-chloro-α-amino acids undergo degradation through multiple competitive pathways, with the predominant route being highly dependent on environmental conditions such as pH. researchgate.netnih.gov

Under neutral conditions, computational models indicate that N-chloro-α-amino acid anions primarily degrade via two competitive pathways:

Concerted Grob Fragmentation (CGF): This pathway is generally predominant under neutral conditions and leads to the formation of amines and carbonyls. researchgate.net

β-Elimination (β-E): This is another competitive degradation route for N-chloro-α-amino acid anions. researchgate.net

Under very alkaline conditions ([OH⁻] = 0.01 - 0.10 M), a different mechanism has been elucidated through both kinetic studies and computational analysis. nih.gov The decomposition is interpreted as a two-step process:

Carbanion Formation: An initial equilibrium step where a hydroxide ion abstracts a proton from this compound to form a carbanion intermediate. nih.gov

Chloride Ion Loss: The carbanion intermediate subsequently loses a chloride ion. nih.gov

This pathway proceeds via the formation of a glyoxylate ion and ultimately produces N-formylglycine as a stable final product, which eventually hydrolyzes to formate and glycinate ions. nih.gov

Computational Analysis of Transition States

The computational analysis of transition states is fundamental to understanding the kinetics of this compound's degradation pathways. researchgate.net Quantum chemical methods are used to locate the transition state structures, which represent the highest energy point along a reaction coordinate, and to calculate their corresponding activation energies. nih.gov The magnitude of this energy barrier determines the rate of the reaction; a lower activation energy corresponds to a faster reaction.

By modeling the geometry and energy of these fleeting transition states, researchers can elucidate the detailed electronic rearrangements that occur during bond breaking and formation. researchgate.net This analysis provides a powerful, predictive framework for understanding why certain degradation products are formed and for rationalizing experimentally observed reaction rates and outcomes. researchgate.netnih.gov

N Chloroglycine in Environmental and Synthetic Chemistry

N-Chloroglycine in Water Treatment Technologies

The presence and reactions of this compound are important considerations in the disinfection of water with chlorine-based compounds.

Role in Disinfection Processes

Research has shown that this compound exhibits pH-dependent antibacterial activity. researchgate.netnih.gov For instance, studies on E. coli inactivation demonstrated that this compound is effective at pH levels of 6.0 and 6.9, but shows no significant inactivation at a pH of 8.1. researchgate.netnih.gov The inactivation kinetics at lower pH values are characterized by an initial lag phase followed by a pseudo-first-order reaction. researchgate.netnih.gov This suggests a two-step mechanism for microbial inactivation. researchgate.netnih.gov It is important to note that in these studies, the contribution of free chlorine to the disinfection process was considered negligible due to its low concentration. researchgate.netnih.gov

The stability of this compound is a key factor in its role as a disinfectant. It is considered a relatively stable chloramino acid. nih.govnih.gov One study investigating the stability of various organic chloramines found that this compound was one of only six (out of 21 studied) to have a half-life of more than three hours. nih.gov This stability, combined with the abundance of its precursor (glycine) in water, makes this compound a significant compound in water disinfection. nih.gov

The decomposition of this compound can occur through different pathways depending on the conditions. Computational studies have indicated two competitive degradation pathways for N-chloro-α-amino acid anions: a concerted Grob fragmentation and β-elimination. acs.orgacs.org Under neutral conditions, the fragmentation pathway, which produces amines and carbonyls, is generally predominant. acs.orgacs.org In contrast, under basic conditions, β-elimination is favored, leading to the formation of α-keto acid anions or nitriles. acs.orgacs.org

Table 1: Disinfection Effectiveness of this compound against E. coli at Different pH Levels

| pH | Inactivation Observation | Kinetic Model |

|---|---|---|

| 6.0 | Effective inactivation observed | Initial lag phase followed by pseudo-first-order inactivation |

| 6.9 | Effective inactivation observed | Initial lag phase followed by pseudo-first-order inactivation |

| 8.1 | No significant inactivation observed | N/A |

Monitoring Free Available Chlorine (FAC) via this compound Formation

A novel method for monitoring free available chlorine (FAC) in water has been developed based on its reaction with glycine (B1666218) to form this compound. researchgate.netdntb.gov.uanih.gov This method utilizes the selective and rapid reaction of the amine group in glycine with FAC. researchgate.netd-nb.info The resulting this compound can then be measured using ion chromatography with a conductivity detector (IC-CD). researchgate.netdntb.gov.uanih.gov

This approach offers a way to incorporate FAC monitoring into routine anion analysis of drinking water. dntb.gov.uanih.gov To enhance sensitivity, the ion chromatography system can be coupled with a post-column reaction and UV detection (IC-PCR-UV). researchgate.netdntb.gov.uanih.gov This involves the oxidation of iodide by this compound to form triiodide, which can be detected by its UV absorption. researchgate.netd-nb.info

This this compound-based method has shown promising results in terms of its limits of quantification (LOQ). For IC-CD, the LOQ was reported as 24 μg L⁻¹ Cl₂, and for IC-PCR-UV, it was 13 μg L⁻¹ Cl₂. researchgate.netdntb.gov.uanih.gov These values are lower than those achieved with the commonly used N,N-diethyl-p-phenylenediamine (DPD) method in ultrapure water. nih.gov Furthermore, when tested in a drinking water matrix, the this compound method demonstrated comparable robustness and sensitivity, with recoveries of 102% for IC-CD and 105% for IC-PCR-UV. dntb.gov.uanih.gov The method also showed enhanced repeatability and reproducibility compared to the DPD method. dntb.gov.uanih.gov

A significant advantage of this method is its performance in complex water matrices where various oxidant species are present. researchgate.netdntb.gov.uanih.gov The this compound method has been shown to perform considerably better than the DPD method in systems containing chlorine dioxide (ClO₂), FAC, and chlorite, as it is not subject to the same interferences. researchgate.netdntb.gov.ua

Table 2: Comparison of Analytical Methods for Free Available Chlorine (FAC) Determination

| Method | Principle | Limit of Quantification (LOQ) as Cl₂ | Recovery in Drinking Water Matrix |

|---|---|---|---|

| This compound (IC-CD) | Reaction of FAC with glycine, measured by ion chromatography with conductivity detection. | 24 μg L⁻¹ | 102% |

| This compound (IC-PCR-UV) | Reaction of FAC with glycine, followed by post-column reaction with iodide and UV detection. | 13 μg L⁻¹ | 105% |

| DPD Method | Colorimetric reaction with N,N-diethyl-p-phenylenediamine. | Higher than this compound methods in ultrapure water. | N/A |

This compound in Organic Synthesis and Derivatives

This compound and its derivatives are valuable intermediates in organic synthesis, particularly in the creation of non-standard amino acids and the modification of peptides.

α-Chloroglycine as a Key Intermediate

α-Chloroglycine esters serve as pivotal intermediates in the synthesis of various non-proteinogenic α-amino esters. nih.govnih.govacs.org A one-pot synthesis method has been developed that utilizes an acetyl chloride-mediated cascade transformation. nih.govnih.govacs.org This process involves a primary carbamate, ethyl glyoxylate (B1226380), and various nucleophiles to rapidly produce the α-chloroglycine intermediate in high yields. nih.govnih.govacs.org This intermediate can then be directly functionalized in situ with a range of nucleophiles. nih.govnih.govacs.org

Kinetic studies suggest that the formation of α-chloroglycine is the rate-determining step in this transformation, likely proceeding through an N-carbamoyl iminium intermediate. nih.govnih.govacs.org The subsequent nucleophilic substitution is thought to follow an SN1-like mechanism. nih.govnih.gov The development of a protocol using an achiral hydrogen bond donor thiourea (B124793) catalyst has further expanded the scope of this reaction, enabling the efficient use of silylated nucleophiles. nih.govnih.gov

Synthesis of Non-proteinogenic α-Amino Esters

The reactivity of α-chloroglycine intermediates allows for the synthesis of a diverse array of non-proteinogenic α-amino esters. nih.govnih.govrsc.org For instance, the allylation of α-chloro glycine esters using a chiral squaramide hydrogen-bond donor anion-abstraction catalyst can produce α-allyl amino esters with high enantioselectivity. rsc.orgqyaobio.com This method has been used to synthesize fifteen different α-allyl amino esters with enantiomeric excesses of up to 97%. rsc.org

These synthetic strategies provide access to valuable building blocks for pharmaceuticals and fine chemicals. rsc.org Non-proteinogenic α-amino acids are integral components of many biologically active small molecules and nonribosomal peptides. nih.gov

Applications in Oligopeptide Modification

α-Chloroglycine residues can be incorporated into oligopeptides, where they serve as electrophilic sites for modification. chemrxiv.orgresearchgate.netpsu.edu These residues can be generated from seryl or threonyl peptides through a two-step process involving treatment with lead tetraacetate followed by successive reactions with ethanethiol (B150549) and sulfuryl chloride. psu.edu

The resulting α-chloroglycyl peptides react with various nucleophiles via an elimination-addition mechanism, proceeding through a dehydroglycyl peptide intermediate. psu.edu This allows for the introduction of a range of substituents at the α-carbon of the glycine residue under mild conditions that are compatible with most other amino acids. psu.edu

This methodology has been applied to the diastereoselective and site-specific late-stage modification of peptides. chemrxiv.org For example, nickel-catalyzed cross-coupling reactions have been used for the α-vinylation and arylation of peptides containing an α-chloroglycine unit. chemrxiv.org This approach is applicable to a broad scope of peptides, including dipeptides, tripeptides, and even decapeptides and cyclic pentapeptides, with modifications possible at both the N-terminus and internal positions. chemrxiv.org These modifications can enhance the enzymatic stability and membrane permeability of peptides. researchgate.net

Q & A

Basic: How is N-chloroglycine synthesized and stabilized for analytical applications?

This compound is synthesized by reacting free available chlorine (FAC) with glycine in a 0.1:1 molar ratio to avoid over-chlorination (N,N-dichloroglycine formation). The reaction occurs rapidly (rate constant at pH 7) due to glycine’s high reactivity with FAC. Stabilization requires maintaining pH >4 to favor the anionic form of this compound, which is chromatographically separable. Stock solutions in ultrapure water are stable for months if biodegradation is prevented .

Advanced: What experimental parameters influence the stability of this compound, and how do they affect analytical reproducibility?

This compound decomposes via pH-dependent pathways:

- Acidic conditions (pH 4): Rapid acid-catalyzed disproportionation (e.g., ).

- Neutral/alkaline conditions (pH 7–10): Hydroxide ion-catalyzed decomposition into intermediates like N-oxalylglycine and final products (glyoxylate, formate). At pH 7, 8% degradation occurs over 8 hours, necessitating time-controlled analyses .

Stability optimization requires buffered systems (e.g., 5 mmol L phosphate buffer) and avoiding prolonged storage at extreme pH.

Basic: How does ion chromatography (IC) quantify this compound in complex matrices like drinking water?

IC employs a polyvinyl alcohol column (e.g., A Supp 7) with a 1.6 mmol L sodium carbonate eluent (0.8 mL min flow rate) to resolve this compound from chlorite, chloride, and sulfate. Post-column iodometric UV detection (352 nm, ) enhances sensitivity, achieving an LOQ of 10 μg L Cl .

Advanced: What methodological challenges arise when measuring intrinsic FAC in ClO2_22-treated systems, and how does this compound address these?

Intrinsic FAC (generated during ClO reactions with organics like phenol) is masked by residual ClO in traditional DPD methods. The this compound method selectively scavenges FAC via glycine, enabling IC quantification without ClO interference. Comparative studies show superior accuracy to DPD, particularly in resolving time-dependent FAC yields (e.g., 50% intrinsic FAC from phenol-ClO reactions) .

Basic: What are the key advantages of this compound over monochloramine as a FAC scavenger?

This compound outperforms monochloramine due to:

- Lower volatility : Reduces analyte loss during handling.

- Slower decomposition : at 22°C vs. monochloramine’s rapid decay.

- Reduced oxidative interference : Less reactive toward phenolic groups, minimizing false positives .

Advanced: How do competing decomposition pathways of this compound under alkaline conditions complicate kinetic modeling?

Under high [OH] (0.01–0.10 M), decomposition follows two consecutive first-order steps:

Carbanion formation : , producing chloride and N-oxalylglycine.

N-Oxalylglycine breakdown : , yielding glyoxylate and N-formylglycine.

NMR studies confirm glyoxylate as the dominant product, requiring multi-step kinetic models to avoid underestimating FAC in time-resolved analyses .

Basic: How does the this compound method mitigate interference from inorganic/organic oxidants in FAC measurement?

This compound’s selectivity for FAC over ClO, bromamines, and MnO eliminates false signals from these oxidants. Chromatographic separation further isolates this compound from chlorate, nitrate, and sulfates, which interfere in colorimetric DPD assays .

Advanced: What discrepancies exist between DPD and this compound methods in FAC quantification, and how are they resolved?

While slopes for both methods are statistically equivalent (), DPD underestimates intrinsic FAC by 10–30% due to ClO cross-reactivity. The this compound method’s linear range (10–500 μg L Cl) and automated IC integration improve precision in ClO-rich systems .

Basic: What quality control measures ensure reliability in this compound-based FAC assays?

- Reagent stability : Glycine stocks stored in ultrapure water; avoid acidic DPD reagents prone to O oxidation.

- Column calibration : Use A Supp 4/5 columns for low-chlorite samples to reduce runtime.

- Validation : Parallel DPD/IC measurements for LOQ verification (S/N = 10) .

Advanced: How do mechanistic studies of this compound decomposition inform its application in advanced oxidation processes (AOPs)?

This compound’s decomposition products (e.g., glyoxylate) inhibit sulfatases and act as demethylase inhibitors, suggesting secondary biological impacts in AOP-treated water. pH-controlled studies (pH 4–10) are critical to optimize FAC scavenging while minimizing toxic byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.